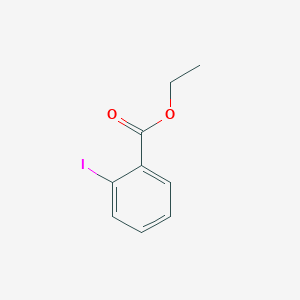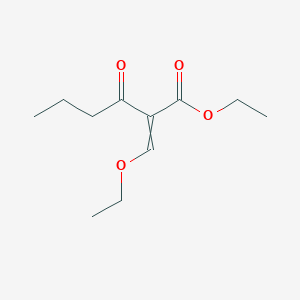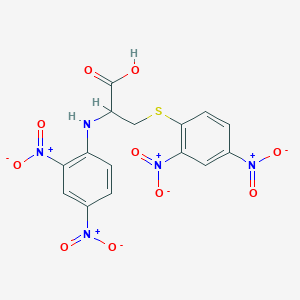
4-(1-Hydroxycyclopropyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxycyclopropyl)butan-2-one is an organic compound characterized by the presence of a cyclopropyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopropyl)butan-2-one can be achieved through several methods. One efficient procedure involves the multicomponent Hantzsch reaction, which uses europium(III) chloride hexahydrate as a catalyst . This reaction typically involves the formation of 1,4-dihydropyridines containing aliphatic and 2-(1-hydroxycyclopropyl)methyl substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalysts like europium(III) chloride hexahydrate can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxycyclopropyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxycyclopropyl group and the butanone moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids under appropriate conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield cyclobutanone derivatives, while reduction reactions could produce alcohols .
Scientific Research Applications
4-(1-Hydroxycyclopropyl)butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Hydroxycyclopropyl)butan-2-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes . For example, its interaction with enzymes can lead to the modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-Hydroxycyclopropyl)butan-2-one include other hydroxycyclopropyl derivatives and butanone analogs . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a hydroxycyclopropyl group and a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
139963-69-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-(1-hydroxycyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3 |
InChI Key |
LOPFTQZDHHEGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1(CC1)O |
Canonical SMILES |
CC(=O)CCC1(CC1)O |
Synonyms |
2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)




![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
![7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B162223.png)




